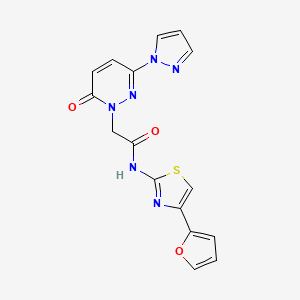

N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

説明

特性

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O3S/c23-14(19-16-18-11(10-26-16)12-3-1-8-25-12)9-22-15(24)5-4-13(20-22)21-7-2-6-17-21/h1-8,10H,9H2,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIXPTHNTHOLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a novel compound that integrates multiple heterocyclic moieties, including furan, thiazole, and pyrazole. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. The following sections delve into the compound's biological activity based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 364.4 g/mol

- SMILES Representation :

CC(=O)N(C1=CC=CS1)C(=O)N(C2=CC(=N2)C(=O)C=N3C=CC=N3)

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. A study evaluating similar thiazole derivatives reported IC values ranging from 1.61 to 1.98 µg/mL against various bacterial strains, suggesting that the thiazole ring is crucial for antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity assays against several cancer cell lines. For instance, derivatives of pyrazole have shown promising activity against MCF7 (breast cancer), with IC values as low as 0.01 µM in some studies . The integration of the furan and thiazole rings likely enhances the compound's ability to inhibit tumor growth.

Anti-inflammatory Activity

Compounds with furan and thiazole units are also noted for their anti-inflammatory properties. Research has shown that derivatives with similar structures can reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested against Mycobacterium tuberculosis. Among them, compounds with structural similarities to this compound exhibited significant inhibitory activity with IC values ranging from 3.73 to 4.00 μM . This suggests that the compound may possess similar or enhanced efficacy against pathogenic bacteria.

Case Study 2: Anticancer Properties

In a comparative study of various pyrazole derivatives, one compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC of 26 µM . The inclusion of a pyridazine moiety in our compound may provide synergistic effects that enhance its anticancer activity.

Data Tables

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Melting Points: Coumarin-thiazole derivatives (e.g., 5 ) exhibit high melting points (206–211°C), correlating with crystalline stability. Thiophene-sulfamoyl analogues (9a–d ) have lower melting points (135–164°C), likely due to flexible sulfamoyl linkages. The target compound’s rigid pyridazinone core may elevate its melting point (>180°C).

- Solubility : Sulfamoyl-containing compounds (9a ) show improved aqueous solubility compared to coumarin derivatives, a critical factor for bioavailability. The target compound’s lack of ionizable groups may limit solubility unless formulated with co-solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。